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Compound of Interest

Compound Name: Aureobasidin I

Cat. No.: B15181467 Get Quote

This technical support center provides troubleshooting guides, frequently asked questions

(FAQs), and detailed experimental protocols for researchers, scientists, and drug development

professionals investigating mechanisms of Aureobasidin A (AbA) resistance in fungal isolates.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Aureobasidin A?

A1: Aureobasidin A is a cyclic depsipeptide antifungal agent that inhibits the enzyme inositol

phosphorylceramide (IPC) synthase.[1][2] This enzyme is essential for the biosynthesis of

sphingolipids, which are critical components of the fungal cell membrane.[3] By inhibiting IPC

synthase, Aureobasidin A disrupts cell membrane integrity, leading to cell death.[3] The gene

encoding IPC synthase is primarily known as AUR1 in yeast.[1]

Q2: What are the known mechanisms of resistance to Aureobasidin A in fungi?

A2: The primary mechanisms of resistance to Aureobasidin A include:

Target site mutations: Point mutations in the AUR1 gene (or its homologs in other fungi) can

alter the structure of IPC synthase, reducing its affinity for Aureobasidin A.[1][4]

Aneuploidy: The presence of an abnormal number of chromosomes, specifically trisomy of

chromosome 1 in Candida albicans, has been shown to confer resistance.[5] This can lead

to the upregulation of genes that contribute to resistance.[5]
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Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC)

transporters may lead to the efflux of Aureobasidin A from the fungal cell, reducing its

intracellular concentration.

Q3: What is a typical Minimum Inhibitory Concentration (MIC) for Aureobasidin A against

susceptible fungal isolates?

A3: The MIC for Aureobasidin A can vary depending on the fungal species and specific isolate.

However, for susceptible planktonic Candida species, the MIC50 and MIC90 have been

reported to be 1 µg/ml.[6] It is important to note that biofilms often exhibit higher resistance,

with MICs being significantly elevated.[6]

Q4: Can resistance to Aureobasidin A confer cross-resistance to other antifungal drugs?

A4: Yes, aneuploidy-mediated resistance to Aureobasidin A in Candida albicans has been

associated with altered susceptibility to other antifungal drugs, such as caspofungin and 5-

flucytosine.[5] This is due to the pleiotropic effects of changes in chromosome copy number.

Troubleshooting Guides
This section provides solutions to common issues encountered during the investigation of

Aureobasidin A resistance.
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Problem Possible Cause(s) Recommended Solution(s)

High variability in MIC results

Inconsistent inoculum

preparation. Improper drug

dilution series. Contamination

of cultures.

Ensure a standardized

inoculum is prepared for each

experiment using a

spectrophotometer or

hemocytometer. Prepare fresh

drug dilutions for each

experiment and verify the

concentration of the stock

solution. Use aseptic

techniques and regularly check

for contamination by plating on

appropriate media.

Failure to obtain resistant

mutants

Insufficient concentration of

mutagen or inadequate

exposure time. The selective

concentration of Aureobasidin

A is too high. Spontaneous

mutation rate is very low.

Optimize the concentration of

the mutagen (e.g., EMS, NTG)

or the duration of UV exposure

to achieve a kill rate of 90-

99%. Use a selective

concentration of Aureobasidin

A that is 2-4 times the MIC of

the parental strain. Increase

the number of cells plated on

the selective medium to

increase the probability of

isolating a spontaneous

mutant.

No amplification or weak signal

in qPCR for gene expression

analysis

Poor RNA quality or quantity.

Inefficient primer design.

Presence of PCR inhibitors.

Use a robust RNA extraction

method and verify RNA

integrity and concentration

using a spectrophotometer and

gel electrophoresis. Design

and validate primers for

specificity and efficiency using

a standard curve. Purify RNA

samples to remove any

potential PCR inhibitors carried
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over from the extraction

process.

Difficulty in interpreting

aneuploidy results from qPCR

Inappropriate reference genes.

Low-level mosaicism.

Select and validate stable

reference genes that are not

located on the chromosome

being investigated for

aneuploidy. For suspected

mosaicism, consider single-cell

analysis or flow cytometry to

confirm variations in DNA

content within the population.

Quantitative Data Summary
Table 1: Aureobasidin A Minimum Inhibitory Concentrations (MICs) for Candida Species

Organism Condition MIC50 (µg/ml) MIC90 (µg/ml) Reference

Candida spp. (92

clinical isolates)
Planktonic 1 1 [6]

Candida spp. (92

clinical isolates)
Biofilm 8 ≥64 [6]

Candida albicans

(fluconazole-

resistant)

Planktonic Not specified Not specified [7]

Table 2: Example of Gene Expression Changes in Aureobasidin A-Resistant Fungal Isolates
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Gene Function

Fold Change in

Expression

(Resistant vs.

Susceptible)

Method of

Analysis
Reference

AUR1

Inositol

phosphorylceram

ide (IPC)

synthase

Up to 2-fold (due

to gene dosage

in aneuploidy)

RT-qPCR [5]

PDR16

Phospholipid-

translocating

ATPase

Up to 2-fold (due

to gene dosage

in aneuploidy)

RT-qPCR [5]

Efflux Pump

Genes (e.g.,

CDR1, MDR1)

Drug efflux

Variable;

requires

experimental

determination

RT-qPCR [8]

Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

[9]

Materials:

96-well flat-bottom microtiter plates

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

Aureobasidin A stock solution (in DMSO or methanol)

Fungal isolate

Sterile saline or phosphate-buffered saline (PBS)
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Spectrophotometer

Incubator (35°C)

Procedure:

Inoculum Preparation:

From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile

saline.

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x

10^6 cells/ml).

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum

concentration of 1-5 x 10^3 cells/ml.

Drug Dilution:

Prepare a 2-fold serial dilution of Aureobasidin A in RPMI-1640 medium in the microtiter

plate. The final volume in each well should be 100 µl. The concentration range should

typically span from 0.03 to 16 µg/ml.

Inoculation:

Add 100 µl of the prepared fungal inoculum to each well containing the drug dilution.

Include a growth control well (inoculum without drug) and a sterility control well (medium

only).

Incubation:

Incubate the plate at 35°C for 24-48 hours.

Reading the MIC:

The MIC is the lowest concentration of Aureobasidin A that causes a significant inhibition

of growth (typically ≥50%) compared to the growth control. This can be determined visually
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or by reading the optical density at 490 nm with a microplate reader.

Generation of Aureobasidin A-Resistant Mutants
This protocol describes a general method for inducing mutations using ultraviolet (UV)

irradiation.[10][11]

Materials:

Fungal isolate

Sterile PBS

Sabouraud Dextrose Agar (SDA) plates

SDA plates containing a selective concentration of Aureobasidin A (2-4x MIC of the parental

strain)

UV crosslinker or germicidal lamp

Spectrophotometer or hemocytometer

Procedure:

Cell Suspension Preparation:

Grow the fungal isolate in liquid medium to mid-log phase.

Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to

a concentration of approximately 1 x 10^7 cells/ml.

UV Mutagenesis:

Pipette 10 ml of the cell suspension into a sterile petri dish (without the lid).

Place the dish under a UV lamp and expose the cells to a predetermined dose of UV

radiation. The optimal dose should result in a 90-99% kill rate, which needs to be

determined empirically by plating serial dilutions of treated and untreated cells on non-

selective media.
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Recovery:

After UV exposure, keep the cell suspension in the dark for 1-2 hours to prevent

photoreactivation.

Selection of Resistant Mutants:

Plate the UV-treated cell suspension onto SDA plates containing the selective

concentration of Aureobasidin A.

Also, plate a dilution of the untreated cells on selective plates to determine the background

spontaneous mutation frequency.

Incubate the plates at 30°C for 3-7 days until colonies appear.

Confirmation of Resistance:

Isolate individual colonies from the selective plates and re-streak them on fresh selective

plates to confirm their resistant phenotype.

Determine the MIC of the putative mutants to confirm the level of resistance.

Molecular Detection of Aneuploidy by Quantitative PCR
(qPCR)
This protocol provides a method to screen for aneuploidy of a specific chromosome.[12]

Materials:

Genomic DNA (gDNA) from the fungal isolates

Primers specific to the chromosome of interest and a stable reference chromosome

qPCR master mix (e.g., SYBR Green-based)

Real-time PCR instrument

Procedure:
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gDNA Extraction:

Extract high-quality gDNA from the parental and resistant fungal isolates. Quantify the

gDNA using a spectrophotometer.

Primer Design:

Design at least two primer sets for genes located on the chromosome suspected of

aneuploidy (e.g., chromosome 1 for C. albicans).

Design primer sets for at least two reference genes located on different, stable

chromosomes.

qPCR Reaction:

Set up qPCR reactions for each primer set with gDNA from the parental and resistant

isolates. Include a no-template control for each primer set.

A typical reaction includes: qPCR master mix, forward and reverse primers, and gDNA.

qPCR Program:

Use a standard three-step cycling protocol: denaturation (e.g., 95°C for 15s), annealing

(e.g., 55-60°C for 30s), and extension (e.g., 72°C for 30s), for 40 cycles. Include a melt

curve analysis at the end.

Data Analysis:

Use the ΔΔCt method to determine the relative copy number of the target chromosome.

Calculate the ΔCt for each sample by subtracting the average Ct of the reference genes

from the average Ct of the target gene.

Calculate the ΔΔCt by subtracting the ΔCt of the parental strain from the ΔCt of the

resistant strain.

The relative copy number is calculated as 2^(-ΔΔCt). A value of ~1.5 suggests a trisomy.
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Analysis of Gene Expression by Reverse Transcription
qPCR (RT-qPCR)
This protocol outlines the steps to measure the expression levels of AUR1 and efflux pump

genes.[13][14]

Materials:

Total RNA from fungal isolates

Reverse transcriptase and associated reagents for cDNA synthesis

Primers for target genes (AUR1, efflux pump genes) and reference genes (e.g., ACT1,

GAPDH)

qPCR master mix

Real-time PCR instrument

Procedure:

RNA Extraction and cDNA Synthesis:

Extract total RNA from fungal cultures grown under specific conditions (e.g., with and

without sub-inhibitory concentrations of Aureobasidin A).

Treat the RNA with DNase I to remove any contaminating gDNA.

Synthesize cDNA from the RNA using a reverse transcriptase kit.

qPCR:

Perform qPCR as described in the aneuploidy detection protocol, using cDNA as the

template.

Data Analysis:
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Use the ΔΔCt method to calculate the relative expression of the target genes in the

resistant isolates compared to the parental strain, normalized to the expression of the

reference genes. The fold change in expression is calculated as 2^(-ΔΔCt).
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Caption: Fungal Sphingolipid Biosynthesis Pathway and the Site of Aureobasidin A Inhibition.
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Caption: Workflow for Investigating Aureobasidin A Resistance Mechanisms.
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Caption: Key Mechanisms of Fungal Resistance to Aureobasidin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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